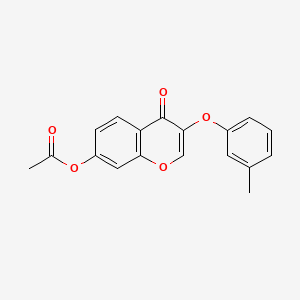
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4H-1-benzopyran-4-one and 3-methylphenol.
Acetylation: The hydroxyl group at the 7th position of the benzopyran ring is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Etherification: The 3-methylphenol is then reacted with the acetylated benzopyran derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxylated compounds.
科学的研究の応用
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-: Similar structure but lacks the acetyl group.
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-: Similar structure but lacks the methyl group on the phenoxy ring.
Uniqueness
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- is unique due to the presence of both the acetyl and 3-methylphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
137988-13-7 |
|---|---|
分子式 |
C18H14O5 |
分子量 |
310.3 g/mol |
IUPAC名 |
[3-(3-methylphenoxy)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C18H14O5/c1-11-4-3-5-13(8-11)23-17-10-21-16-9-14(22-12(2)19)6-7-15(16)18(17)20/h3-10H,1-2H3 |
InChIキー |
UCMILQIHQGWDNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















